7-[(2,6-DIFLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
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Overview
Description
7-[(2,6-DIFLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-DIFLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps starting from readily available precursors. One common route involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to yield 7-[(2-methylbut-3-yn-2-yl)oxy]chroman-4-one. The final cyclization step is achieved through a Claisen rearrangement by heating in DMF (dimethylformamide) to afford the desired chromenone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-[(2,6-DIFLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenones.
Scientific Research Applications
7-[(2,6-DIFLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 7-[(2,6-DIFLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromenone core and exhibit diverse biological activities.
Flavonoids: Another class of compounds with a similar structure and wide range of biological effects.
Chalcones: These compounds also have a related structure and are known for their pharmacological properties.
Uniqueness
7-[(2,6-DIFLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to the presence of the difluorophenyl and methoxy groups, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O3/c1-11-18(24-10-15-16(21)6-3-7-17(15)22)9-8-13-12-4-2-5-14(12)20(23)25-19(11)13/h3,6-9H,2,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFAMGHXTKOOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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